N-cycloheptyl-4-(1H-indol-3-yl)butanamide

Catalog No.
S11196047
CAS No.
M.F
C19H26N2O
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cycloheptyl-4-(1H-indol-3-yl)butanamide

Product Name

N-cycloheptyl-4-(1H-indol-3-yl)butanamide

IUPAC Name

N-cycloheptyl-4-(1H-indol-3-yl)butanamide

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C19H26N2O/c22-19(21-16-9-3-1-2-4-10-16)13-7-8-15-14-20-18-12-6-5-11-17(15)18/h5-6,11-12,14,16,20H,1-4,7-10,13H2,(H,21,22)

InChI Key

NVHOBLZUHNKTDP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CCCC2=CNC3=CC=CC=C32

N-cycloheptyl-4-(1H-indol-3-yl)butanamide is a synthetic organic compound characterized by a cycloheptyl group attached to a butanamide chain, which is further linked to an indole moiety. The molecular formula for this compound is C16H22N2C_{16}H_{22}N_{2}, indicating the presence of two nitrogen atoms within its structure. The unique combination of the cycloheptyl and indole groups suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The chemical reactivity of N-cycloheptyl-4-(1H-indol-3-yl)butanamide can be attributed to its functional groups:

  • Amide Bond Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of a carboxylic acid and an amine.
  • Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further derivatization.
  • Potential Redox Reactions: Depending on the substituents, the compound may also be susceptible to oxidation or reduction reactions.

These reactions provide pathways for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

The synthesis of N-cycloheptyl-4-(1H-indol-3-yl)butanamide typically involves several steps:

  • Formation of Indole Moiety: The indole ring can be synthesized using methods such as Fischer indole synthesis or other condensation reactions involving phenylhydrazine and suitable carbonyl compounds.
  • Amide Bond Formation: The indole derivative is then reacted with cycloheptylamine or an appropriate acyl chloride under basic conditions to form the amide bond.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These synthetic routes may require optimization of reaction conditions (temperature, solvent choice) to achieve high yields and purity.

N-cycloheptyl-4-(1H-indol-3-yl)butanamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its anticipated biological activities, it could serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Research Tool: Its unique structure may be valuable in studies aimed at understanding the mechanisms of action of indole-based compounds in biological systems.

Interaction studies are crucial for elucidating the mechanism of action of N-cycloheptyl-4-(1H-indol-3-yl)butanamide. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: Investigating the effects of the compound on cell viability and proliferation in various cancer cell lines.

Such studies help clarify the pharmacodynamics and pharmacokinetics associated with this compound.

N-cycloheptyl-4-(1H-indol-3-yl)butanamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-cyclooctyl-4-(1-methyl-1H-indol-3-yl)butanamideC21H30N2C_{21}H_{30}N_{2}Contains a cyclooctyl group; potential for different pharmacological properties.
N-(pyridin-3-yl)-4-(1H-indol-3-yl)butanamideC16H20N2C_{16}H_{20}N_{2}Incorporates a pyridine ring; may enhance solubility and target specificity.
4-(2-hydroxyindol-3-yl)-N-cyclohexylbutanamideC17H22N2C_{17}H_{22}N_{2}Hydroxyl group increases polarity; may improve interactions with biological targets.

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

298.204513457 g/mol

Monoisotopic Mass

298.204513457 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-08-2024

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